1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide
Overview
Description
1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including dye production and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This process can be achieved using various nucleophiles under different reaction conditions. For instance, the reaction with 2-aminoethanol under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
Uniqueness
1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature enhances its biological activity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-15-10-14(21(27)24-11-6-2-1-3-7-11)18(23)17-16(15)19(25)12-8-4-5-9-13(12)20(17)26/h1-10H,23H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRDKQSYPVQSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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